molecular formula C19H22N2O6 B2383868 Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 2136287-59-5

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B2383868
CAS No.: 2136287-59-5
M. Wt: 374.393
InChI Key: BZFFGGJUFFRTON-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS: 2136287-59-5) is a pyridine derivative with a molecular formula of C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol. It is a critical intermediate in synthesizing Baloxavir marboxil, a potent antiviral drug targeting influenza . Structurally, the compound features:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 1, enhancing stability during synthetic processes.
  • A benzyloxy group at position 3, which acts as a protective moiety for hydroxyl functionalities.
  • A methyl ester at position 2, facilitating solubility in organic solvents.

This compound is produced on an industrial scale (>100 kg batches) and is commercially available from suppliers such as Beijing Haibu Medicine Technology and Nanjing Faen Chemical . Its primary role as a pharmaceutical intermediate underscores its importance in antiviral drug development.

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3-phenylmethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)27-18(24)20-21-11-10-14(22)16(15(21)17(23)25-4)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFGGJUFFRTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathway

The synthesis of compound 7 involves a telescoped sequence starting from methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (intermediate 6 ). The critical step is an acid-catalyzed dehydration-condensation with tert-butoxycarbonyl hydrazine, forming the 4-pyridone scaffold. Mechanistically, this proceeds via:

  • Protonation of the pyranone carbonyl, facilitating ring-opening.
  • Nucleophilic attack by tert-butoxycarbonyl hydrazine at the C-2 position.
  • Cyclodehydration to form the dihydropyridine ring, driven by the elimination of water.

Early methods used polar aprotic solvents like N,N-dimethylacetamide (DMAc) with pyridinium p-toluenesulfonate (PPTS) as the catalyst, achieving yields of 65–82%. However, DMAc’s high boiling point (165°C) complicated solvent recovery and generated nitrogen-rich wastewater.

Optimization Strategies for Enhanced Efficiency

Solvent System Replacement

Three strategies were evaluated to address DMAc’s limitations:

  • Strategy I : Substituting DMAc with low-boiling solvents (e.g., tetrahydrofuran, THF) reduced distillation energy but led to incomplete reactions due to insufficient acidity.
  • Strategy II : Using mixed solvents (THF/DMAc) improved solubility but retained DMAc-related issues.
  • Strategy III : A PPTS-triethylamine (TEA) buffering system in THF emerged as optimal. TEA’s Lewis basicity enhanced reaction homogeneity, while PPTS maintained catalytic acidity. This combination increased yield to 85.1% and enabled THF recovery (>90%) via distillation.

Design of Experiments (DoE) for Parameter Optimization

A DoE study varying temperature (55–70°C), catalyst loading (0.1–0.3 equiv), and reaction time (12–24 h) identified optimal conditions:

Parameter Optimal Range Impact on Purity
Temperature 60–65°C Minimizes dimerization
PPTS Loading 0.2 equiv Balances rate vs. side reactions
Reaction Time 16–20 h Ensures completion without degradation

These conditions reduced impurities (e.g., dimer 8 and over-condensation product 9 ) to <1.5%.

Catalytic Systems and Their Impact

Acid Catalysts

Comparative studies of acid catalysts revealed:

Catalyst Solvent Yield (%) Key Impurities
PPTS DMAc 82 Dimer 8 (1.2%)
Toluene-4-sulfonic acid DMAc 44 Multiple (>5%)
PPTS-TEA buffer THF 85.1 None detected

PPTS’s mild acidity prevented ester hydrolysis, while stronger acids (e.g., TsOH) caused decomposition.

Role of Organic Bases

TEA in Strategy III served dual roles:

  • Buffering : Neutralized liberated HCl, maintaining pH 6–7.
  • Catalysis : Activated tert-butoxycarbonyl hydrazine via hydrogen bonding, accelerating nucleophilic attack.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Cooling the reaction mixture in THF/water (3:1) yielded compound 7 as a monohydrate (98.3% purity).
  • Chromatography : Early methods required SiO₂ chromatography (hexane/EtOAc), but this was eliminated in the optimized process.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 5.21 (s, 2H, OCH₂Ph), 3.85 (s, 3H, COOCH₃), 1.47 (s, 9H, Boc).
  • IR (KBr): 3341 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O), 1512 cm⁻¹ (Boc).

Scalability and Industrial Relevance

A 135 g scale-up demonstrated the optimized process’s robustness:

  • Cycle Time : Reduced from 48 h to 28 h via in situ crystallization.
  • Waste Reduction : THF recovery cut solvent waste by 70%.
  • Cost Analysis : Raw material costs decreased by 15% due to higher yields and lower catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels, thereby inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Functional Group Impact

  • Boc Protection: The Boc group in the target compound enhances stability during synthesis compared to unprotected amino analogs (e.g., 1985607-66-6) . However, its hydrophobicity contrasts with hydrophilic analogs like 1206102-07-9, which contains dihydroxypropyl groups .
  • Ester Groups : Methyl esters (target compound) offer lower steric hindrance than ethyl or bulkier esters, improving reaction kinetics in nucleophilic substitutions .

Physicochemical Properties

  • Solubility : The dihydroxypropyl analog (1206102-07-9) exhibits higher aqueous solubility due to polar hydroxyl groups, whereas the Boc-protected target compound is more soluble in organic solvents .
  • Stability: The Boc group in the target compound prevents undesired side reactions, whereas unprotected amino analogs (e.g., 1985607-66-6) may require stringent anhydrous conditions .

Biological Activity

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (referred to as MBT) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 2136287-59-5
Molecular Formula: C19H22N2O6
Molecular Weight: 374.39 g/mol

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the benzyloxy and tert-butoxycarbonyl groups contributes to its reactivity and potential as a pharmaceutical agent.

MBT exhibits biological activity primarily through its interaction with specific molecular targets. One notable mechanism is its potential role as a calcium channel blocker , specifically targeting L-type calcium channels. This interaction inhibits calcium influx into cells, leading to physiological effects such as vasodilation and reduced blood pressure.

Additionally, MBT may influence enzyme activity related to various metabolic pathways, although specific enzyme targets remain to be fully elucidated.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MBT. For instance, compounds structurally related to MBT have shown efficacy in inhibiting mitotic kinesins, which are critical for cancer cell proliferation. In vitro assays demonstrated that MBT can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .

CompoundIC50 (μM)Effect on Multipolar Spindles
MBT15Increased multipolarity
ControlN/ANo effect

Enzyme Inhibition

MBT has been studied for its potential as an enzyme inhibitor. The compound's structural features suggest it may interact with various enzymes involved in metabolic processes. For example, high-throughput screening has identified related compounds with micromolar inhibition of key enzymes involved in cancer cell survival .

Comparative Analysis

When compared to similar compounds, MBT demonstrates unique properties due to its dual functional groups. For example:

Compound NameKey Features
Methyl 3-(benzyloxy)-1-amino-4-oxo-1,4-dihydropyridine Lacks tert-butoxycarbonyl protection
Methyl 3-(benzyloxy)-1-hydroxy-4-oxo-1,4-dihydropyridine Contains hydroxyl group instead of carbonyl

These structural differences influence their biological activities and therapeutic potentials.

Case Studies

A notable case study involved the application of MBT in a model of human colon cancer cells (DLD1). Treatment with MBT resulted in significant increases in multipolar mitotic events compared to untreated controls, demonstrating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protection-deprotection strategies. A common route starts with the condensation of a dihydropyridine precursor with tert-butoxycarbonyl (Boc)-protected amines. Benzyloxy groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions). Key intermediates include Boc-protected amines and benzyl ether derivatives. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are validated via LC-MS and 1^1H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1^1H and 13^13C NMR are critical for confirming the dihydropyridine core, Boc group, and benzyloxy substituents. Key spectral features include:

  • A downfield singlet (~1.3 ppm) for the Boc tert-butyl group.
  • Aromatic protons (benzyloxy) between 7.2–7.5 ppm.
  • Carbonyl signals (4-oxo and carboxylate) at ~165–175 ppm in 13^13C NMR. IR spectroscopy verifies carbonyl stretches (1700–1750 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the primary stability concerns under different storage conditions?

The compound is sensitive to moisture (hydrolysis of Boc and ester groups) and light (degradation of the dihydropyridine ring). Store at –20°C under inert gas (argon/nitrogen) in amber vials. Stability tests via HPLC at intervals (0, 7, 30 days) under varying temperatures/pH can identify degradation products. Additives like molecular sieves may mitigate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

Optimize temperature, catalyst loading, and solvent polarity. For example:

  • Use anhydrous DMF or THF for Boc protection to minimize side reactions.
  • Screen palladium catalysts (e.g., Pd/C, Pd(OAc)2_2) for benzyloxy coupling efficiency.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 24 hrs conventional). Monitor by TLC/LC-MS for real-time adjustments .

Q. When encountering conflicting NMR data, what strategies resolve structural ambiguities?

  • Perform 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and confirm regiochemistry.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs).
  • Use X-ray crystallography for absolute configuration verification if crystalline derivatives are obtainable .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In silico docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets.
  • Enzymatic assays (e.g., ADP-Glo™) to measure IC50_{50} values against recombinant kinases.
  • Structure-activity relationship (SAR) studies : Modify the benzyloxy or carboxylate groups and evaluate inhibition potency .

Q. How to safely handle reactive intermediates during synthesis?

  • Use Schlenk lines for air-sensitive steps (e.g., Boc deprotection with TFA).
  • Quench reactive byproducts (e.g., H2_2S from thiol intermediates) with alkaline peroxide traps.
  • Implement fume hoods and PPE (nitrile gloves, face shields) during scale-up. Emergency protocols should align with SDS guidelines for related compounds .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.
  • Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) to study solvation effects on reactivity.
  • Compare with analogous compounds (e.g., methyl pyrazole carboxylates) to validate trends .

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